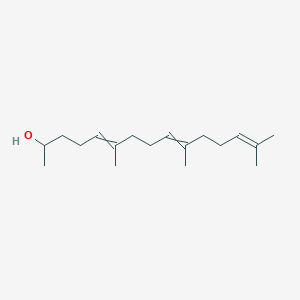
5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)-
Vue d'ensemble
Description
Applications De Recherche Scientifique
Natural Marine Terpenoid Synthesis The compound is synthesized from geranylacetone, originating in marine sources like brown algae. It serves as an example of natural marine C18 terpenoids, highlighting its significance in marine biochemistry (Li, Li, & Li, 1994).
Cholinesterase Inhibitory Activity Farnesylacetone derivatives, closely related to this compound, isolated from brown algae, exhibit moderate inhibitory activities on acetylcholinesterase and butyrylcholinesterase. This suggests potential therapeutic applications in conditions like Alzheimer's disease (Ryu et al., 2003).
Pheromone Synthesis As a pheromone component of the rice moth and in marine sponges, its synthesis demonstrates its importance in the study of insect behavior and marine biology (Rane, Chadha, & Mamdapur, 1993).
Metabolism by Marine Bacteria This compound is metabolized by denitrifying bacteria in marine environments. Understanding this process is crucial for insights into marine microbial ecology and biogeochemical cycles (Rontani et al., 1997).
Analytical Chemistry in Insect Study Its stereoisomeric analysis in African Bicyclus butterfly species aids in understanding the chemical ecology and mating behavior of these insects (Hedenström et al., 2014).
Hydrogenation Studies in Chemical Engineering Research into the hydrogenation of related compounds over catalysts under solvent-free conditions contributes to the field of chemical engineering and synthesis methods (Xiao-nian, 2013).
Behavioral Ecology in Orchid Bees The study of its role in male orchid bee fragrances provides insights into the behavioral ecology of these insects (Eltz et al., 2010).
Secondary Organic Aerosol Formation Understanding its role in aerosol formation can enhance our knowledge of atmospheric chemistry and air pollution (Zhao et al., 2013).
Enzyme-Catalyzed Synthesis of Pheromones Its synthesis through enzyme-catalyzed hydrolysis demonstrates its importance in green chemistry and the production of environmentally friendly pheromones (Naoshima et al., 1991).
Aerobic Bacterial Metabolism in Seawater Its metabolism by bacteria in seawater provides critical insights into marine microbiology and the environmental fate of organic compounds (Rontani & Acquaviva, 1993).
Brown Algae Metabolite Research Found in the brown alga Cystophora moniliformis, it highlights the chemical diversity and potential pharmacological importance of marine algae (Vanaltena, 1988).
Propriétés
IUPAC Name |
6,10,14-trimethylpentadeca-5,9,13-trien-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,13,18-19H,6-8,10,12,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVFFFGVTCQEQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390940 | |
| Record name | 5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- | |
CAS RN |
587888-42-4 | |
| Record name | 5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

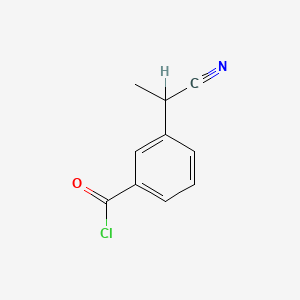
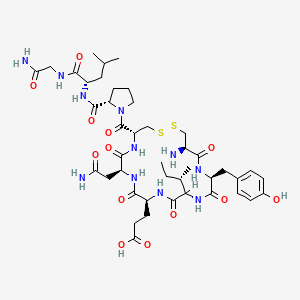
![6-(5-Chloro-pyridin-2-YL)-7-phenoxycarbonyloxy-6,7-dihydro-pyrrolo[3,4-B]pyrazin-5-one](/img/structure/B3061085.png)


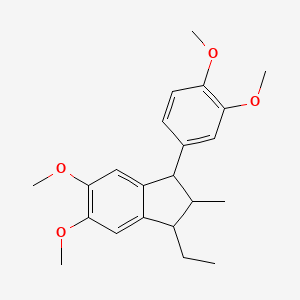
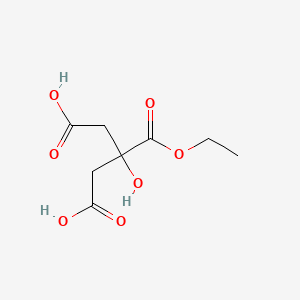

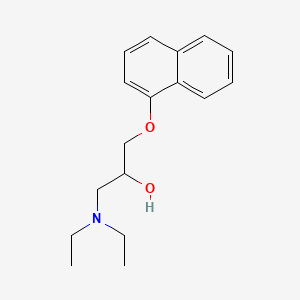
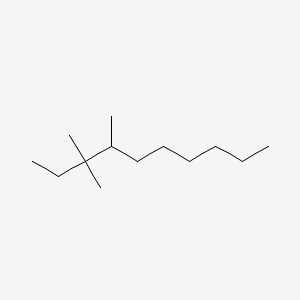
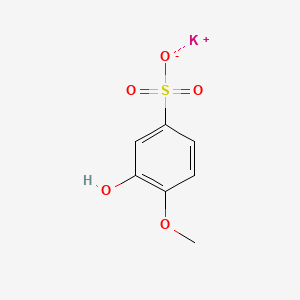

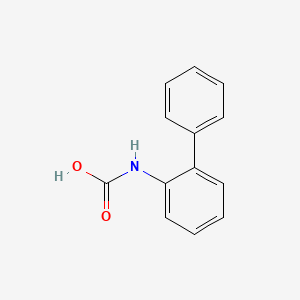
![[(Oxiran-2-yl)methyl]phosphonic acid](/img/structure/B3061102.png)